Rel-(1R,3R)-3-vinylcyclohexan-1-amine
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Overview
Description
Rel-(1R,3R)-3-vinylcyclohexan-1-amine is an organic compound characterized by its unique cyclohexane ring structure with a vinyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-vinylcyclohexan-1-amine typically involves the use of cyclohexanone as a starting material. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by a vinylation reaction to introduce the vinyl group.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and amination processes. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3R)-3-vinylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted cyclohexane derivatives.
Substitution: Produces various substituted amines.
Scientific Research Applications
Rel-(1R,3R)-3-vinylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,3R)-3-vinylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Rel-(1R,3R)-3-vinylcyclohexan-1-amine can be compared with other similar compounds, such as:
Rel-(1R,3R)-Methyl 3-aminocyclohexanecarboxylate: Similar in structure but with a carboxylate group instead of a vinyl group.
Rel-(1R,3R)-Cyclohexane-1,3-diol: Lacks the vinyl and amine groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a vinyl group and an amine group on a cyclohexane ring, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H15N |
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Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1R,3R)-3-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2/t7-,8-/m1/s1 |
InChI Key |
YUFHIVZCQWFSIJ-HTQZYQBOSA-N |
Isomeric SMILES |
C=C[C@@H]1CCC[C@H](C1)N |
Canonical SMILES |
C=CC1CCCC(C1)N |
Origin of Product |
United States |
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